molecular formula C19H16FN3O2S B2826598 5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034464-80-5

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2826598
CAS No.: 2034464-80-5
M. Wt: 369.41
InChI Key: ZYARTLIPJSLFHB-UHFFFAOYSA-N
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Description

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a benzothiophene-containing small molecule compound of significant interest in biomedical research for its role as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 plays a critical, non-redundant role in the initiation of innate immune signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor family . By inhibiting IRAK4 kinase activity, this compound effectively blocks the MyD88-dependent signaling pathway, leading to the suppression of NF-κB activation and the MAPK cascade . This mechanism provides a powerful tool for researchers investigating the pathogenesis of autoimmune diseases, inflammatory conditions, and certain cancers. Preclinical studies suggest the particular utility of IRAK4 inhibitors in oncology, specifically in targeting oncogenically active MyD88 mutations found in Diffuse Large B-cell Lymphomas (DLBCL) and chronic lymphatic leukemia . The compound is offered with the following specifications: CAS Number 2034464-80-5, Molecular Formula C19H16FN3O2S, and Molecular Weight 369.41 g/mol . It is supplied as a solid and should be stored according to the manufacturer's recommendations. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-3-4-16-13(7-14)8-17(26-16)19(25)22-10-12-6-15(11-21-9-12)23-5-1-2-18(23)24/h3-4,6-9,11H,1-2,5,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYARTLIPJSLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the pyridine ring and the pyrrolidinone moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Potential Targets Evidence Source
Target Compound Benzo[b]thiophene 5-Fluoro, pyrrolidinone-pyridine Undisclosed N/A
Compound 17 Thiophene Nitro, trifluoromethylpyridine-thiazole Bacterial enzymes
PLX-5622 Pyridine Fluoro, methoxy, pyrrolo-pyridine CSF1R (CNS)
AZ331 Dihydropyridine Cyano, thioether, methoxyphenyl Calcium channels

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~400 ~3.5 6 Fluorine, amide, pyrrolidinone
Compound 17 ~388 ~4.0 7 Nitro, trifluoromethyl, amide
PLX-5622 ~425 ~2.8 8 Fluoro, methoxy, amine

Research Implications

  • Fluorine’s Role : The 5-fluoro group in the target compound likely enhances metabolic stability and target binding, as seen in PLX-5622 .
  • Pyrrolidinone vs. Thiadiazole: The oxopyrrolidinyl group may offer better solubility than thiadiazole-based analogs but less metabolic resistance .
  • Benzo[b]thiophene vs. Thiophene : The fused aromatic system in the target compound could improve planar stacking interactions in enzyme active sites compared to simpler thiophenes .

Biological Activity

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorinated pyridine and a benzo[b]thiophene core, suggests significant biological activity that merits detailed exploration.

The compound's molecular formula is C16H15FN4O2C_{16}H_{15}FN_{4}O_{2} with a molecular weight of 314.31 g/mol. The presence of fluorine often enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.

PropertyValue
Molecular FormulaC16H15FN4O2C_{16}H_{15}FN_{4}O_{2}
Molecular Weight314.31 g/mol
CAS Number2097866-89-0

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological macromolecules such as enzymes or receptors. The fluorine atom may enhance binding affinity through hydrophobic interactions, while the pyridine and pyrrolidinone rings could facilitate interactions with aromatic or polar residues in target proteins.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrolidine derivatives have shown promise in inhibiting cell viability in small-cell lung cancer (SCLC) models, suggesting potential applications in oncology.

Inhibition of Enzymatic Activity

Research indicates that the compound may inhibit certain enzymes involved in cancer progression and inflammation. The presence of the pyridine ring is particularly noteworthy as it can participate in π-stacking interactions with aromatic amino acids in enzyme active sites, potentially leading to competitive inhibition.

Case Studies

  • Study on Anticancer Activity : A study focused on the cytotoxic effects of related pyrrolidine compounds demonstrated significant inhibition of cancer cell proliferation, particularly in lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, correlating with the downregulation of oncogenes such as c-myc.
  • Inflammatory Response Modulation : Another investigation highlighted the ability of similar compounds to modulate inflammatory pathways by inhibiting NF-kB signaling, which is crucial in various inflammatory diseases. This suggests that this compound could play a role in therapeutic strategies for inflammatory conditions.

Q & A

Q. Optimization Strategies :

  • Continuous Flow Reactors : Improve yield and purity by minimizing side reactions (e.g., hydrolysis) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine at C5 of benzo[b]thiophene) and amide bond formation. Key peaks include:
    • δ 10.2 ppm (amide NH) .
    • δ 7.8–8.2 ppm (pyridine protons) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., dihedral angle between benzo[b]thiophene and pyridine rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₇FN₃O₂S) .

How should researchers design initial biological activity screens for this compound?

Q. Basic Research Focus

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., pyrrolidinone moieties target proteases) .
  • In Vitro Assays :
    • Enzymatic inhibition (IC₅₀) using fluorogenic substrates.
    • Cell viability assays (e.g., MTT) for cytotoxicity profiling .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>95%) .

How can computational modeling elucidate the reaction mechanisms involved in synthesizing this compound?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum mechanical calculations (DFT) model intermediates and transition states for key steps like amide coupling .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) to optimize reaction rates .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

What methodologies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
  • Structural Analogs : Synthesize derivatives (e.g., replacing pyrrolidinone with piperidinone) to isolate pharmacophore contributions .

How can structure-activity relationship (SAR) studies improve the potency of this compound?

Q. Advanced Research Focus

  • Key Modifications :
    • Fluorine Position : Compare C5 vs. C6 substitution on benzo[b]thiophene for target selectivity .
    • Pyrrolidinone Variants : Replace 2-oxopyrrolidin-1-yl with 3-oxo or spirocyclic analogs to enhance binding entropy .
  • Data Analysis :
    • 3D-QSAR models correlate substituent effects with activity .
    • Free-energy perturbation (FEP) calculations predict binding affinity changes .

What experimental design principles minimize variability in pharmacokinetic studies?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Use factorial designs to test variables like dosing regimen, formulation (e.g., PEG vs. cyclodextrin), and animal models .
  • PK/PD Modeling : Integrate in vitro ADME data (e.g., LogP, plasma protein binding) with in vivo pharmacokinetics .
  • Analytical Validation : LC-MS/MS with isotopically labeled internal standards ensures quantification accuracy .

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